2,3-Dimethylpentane-3-thiol

Description

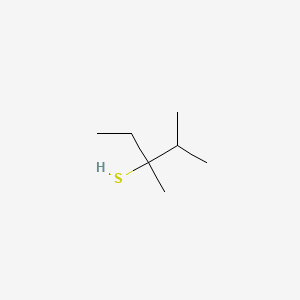

Structure

3D Structure

Properties

CAS No. |

84962-78-7 |

|---|---|

Molecular Formula |

C7H16S |

Molecular Weight |

132.27 g/mol |

IUPAC Name |

2,3-dimethylpentane-3-thiol |

InChI |

InChI=1S/C7H16S/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 |

InChI Key |

PTDKEPLJMRZWRB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)C)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3 Dimethylpentane 3 Thiol

Nucleophilic Substitution Approaches to Thiol Synthesis

Nucleophilic substitution remains a fundamental strategy for the formation of carbon-sulfur bonds. However, its application to the synthesis of tertiary thiols is often complicated by the inherent reactivity of the substrates.

A common method for preparing thiols involves the Sɴ2 reaction of an alkyl halide with a hydrosulfide (B80085) anion (-SH) source, such as sodium hydrosulfide (NaSH). chemistrysteps.comlibretexts.org In this reaction, the highly nucleophilic sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the thiol.

For the synthesis of 2,3-dimethylpentane-3-thiol, the corresponding tertiary alkyl halide, 3-bromo-2,3-dimethylpentane or 3-chloro-2,3-dimethylpentane, would be the required starting material. However, the direct Sɴ2 displacement on a tertiary carbon center is notoriously difficult. beilstein-journals.orgnih.gov Several factors limit the effectiveness of this approach:

Steric Hindrance: The bulky alkyl groups surrounding the tertiary carbocation sterically hinder the backside attack required for an Sɴ2 mechanism.

Competing Elimination (E2) Reactions: The hydrosulfide anion is also a base. In the presence of a sterically hindered tertiary alkyl halide, it can act as a base to abstract a proton from an adjacent carbon, leading to the formation of an alkene (e.g., 2,3-dimethylpent-2-ene) via an E2 elimination pathway. khanacademy.org This elimination reaction is often the major product. beilstein-journals.orgnih.gov

Competing Sɴ1 Reactions: Tertiary alkyl halides can readily form stable tertiary carbocations in polar solvents. This can lead to Sɴ1 substitution, but this pathway typically results in a mixture of substitution and elimination (E1) products and, if the center is chiral, leads to racemization.

To circumvent the issue of the thiol product itself acting as a nucleophile and reacting with another molecule of alkyl halide to form a sulfide (B99878) (thioether) byproduct, reagents like thiourea (B124793) can be employed. libretexts.orglibretexts.org The reaction proceeds through an alkyl isothiourea salt intermediate, which is then hydrolyzed to yield the desired thiol. libretexts.org Even with this modification, the primary challenge of substitution at a tertiary center remains.

Achieving high regioselectivity and stereochemical control is a critical aspect of modern organic synthesis. In the context of thiol synthesis via nucleophilic substitution, these factors are heavily influenced by the reaction mechanism.

Regioselectivity: The position of the thiol group is dictated by the location of the leaving group on the starting alkyl halide. For the synthesis of this compound, the starting material must be a 2,3-dimethylpentane (B165511) derivative with a leaving group at the C3 position. Challenges arise if the substrate can undergo rearrangements, a common occurrence in reactions involving carbocation intermediates (Sɴ1 pathway).

Stereochemical Control: Sɴ2 reactions are stereospecific and proceed with an inversion of configuration at the stereocenter. study.com If a chiral, non-racemic tertiary alkyl halide were used, an Sɴ2 reaction would, in theory, yield the corresponding enantiopure thiol with the opposite configuration. However, as Sɴ2 reactions are disfavored at tertiary centers, this approach is impractical. beilstein-journals.orgnih.gov Sɴ1 reactions, proceeding through a planar carbocation intermediate, would result in a racemic mixture of enantiomers. Therefore, traditional nucleophilic substitution methods are generally unsuitable for the stereocontrolled synthesis of chiral tertiary thiols. Recent advances have explored stereoinvertive nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl (B3062369) carbinols to produce tertiary alkyl thiocyanates, which can then be reduced to the corresponding thiols. acs.org

Table 1: Comparison of Nucleophilic Substitution Mechanisms for Tertiary Thiol Synthesis

| Mechanism | Substrate | Key Features | Stereochemical Outcome | Major Drawbacks |

| Sɴ2 | Tertiary Alkyl Halide | Concerted, backside attack | Inversion of configuration | Highly disfavored due to steric hindrance; E2 elimination dominates. beilstein-journals.orgnih.gov |

| Sɴ1 | Tertiary Alkyl Halide | Stepwise, via carbocation | Racemization | Mixture of substitution and elimination (E1) products; lack of stereocontrol. |

Advanced Catalytic Syntheses of Enantiopure Thiols

To overcome the limitations of classical methods, advanced catalytic strategies have been developed to enable the asymmetric synthesis of thiols, providing access to enantiomerically pure compounds that are valuable in various fields.

One powerful indirect method for synthesizing chiral thiols involves the asymmetric ring-opening of meso-epoxides. This process, known as asymmetric thiocarboxylysis, utilizes a chiral catalyst to control the enantioselectivity of the epoxide opening by a sulfur nucleophile. nih.govresearchgate.net While this does not directly yield this compound, it produces a related and valuable class of molecules, β-hydroxythiols, with high enantiomeric purity. nih.gov

The general reaction involves a meso-epoxide, which has a plane of symmetry and is achiral, reacting with a thioacid (e.g., thioacetic acid) in the presence of a chiral catalyst. The catalyst differentiates between the two enantiotopic carbons of the epoxide, leading to the preferential formation of one enantiomer of the β-hydroxy thioester product. Subsequent hydrolysis of the thioester reveals the free β-hydroxythiol. Various catalytic systems have been developed for this transformation. beilstein-journals.org

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide array of asymmetric transformations. rsc.orgsigmaaldrich.comdntb.gov.ua They are particularly effective in the asymmetric desymmetrization of meso-epoxides. nih.gov A novel organocascade reaction catalyzed by a confined chiral phosphoric acid can furnish O-protected β-hydroxythiols with excellent enantioselectivities. nih.govresearchgate.net

This method relies on an asymmetric thiocarboxylysis of the meso-epoxide, followed by an intramolecular trans-esterification reaction. nih.gov The chiral phosphoric acid acts as a bifunctional catalyst, activating the epoxide for nucleophilic attack and controlling the stereochemical outcome through a well-organized transition state involving hydrogen bonding. The resulting β-hydroxythiols are versatile intermediates that can be further manipulated.

Table 2: Key Features of Chiral Phosphoric Acid Catalysis

| Feature | Description |

| Mechanism | Acts as a chiral Brønsted acid, activating substrates and controlling stereochemistry through a defined chiral pocket. beilstein-journals.org |

| Advantages | Low catalyst loadings, high enantioselectivities, and mild reaction conditions. sigmaaldrich.com |

| Application | Asymmetric thiocarboxylysis of meso-epoxides to generate enantiopure β-hydroxythiols. nih.gov |

| Catalyst Example | BINOL-derived chiral phosphoric acids are a prominent class used in these reactions. sigmaaldrich.comorganic-chemistry.org |

Multi-Step Synthesis Pathways for Complex Branched Thiol Structures

The synthesis of a complex molecule like this compound, which is not readily accessible through single-step methods, often necessitates a multi-step approach. vapourtec.comwikipedia.org This strategy involves the sequential construction of the molecular framework and the introduction or modification of functional groups.

A plausible multi-step synthesis for this compound could begin with the corresponding tertiary alcohol, 2,3-dimethylpentan-3-ol. This alcohol is a more accessible precursor. The synthesis could then proceed via the conversion of the hydroxyl group into a better leaving group, followed by substitution with a sulfur nucleophile.

A potential synthetic sequence is outlined below:

Activation of the Hydroxyl Group: The tertiary alcohol (2,3-dimethylpentan-3-ol) can be converted into a tosylate or mesylate. However, these derivatives are prone to elimination under basic conditions. An alternative is the Mitsunobu reaction, which can convert alcohols to thioesters.

Nucleophilic Substitution: The activated alcohol (or a corresponding halide) can then be reacted with a sulfur nucleophile. Using a protected thiol equivalent, such as thioacetate, can prevent the formation of disulfide byproducts.

Deprotection: The final step would involve the hydrolysis of the intermediate thioester (e.g., with a base like sodium hydroxide) to yield the final product, this compound.

This multi-step approach allows for greater control over the reaction sequence and can help to avoid the side reactions, such as elimination, that plague single-step syntheses of highly branched thiols. vapourtec.com The careful planning of reaction steps is crucial for the efficient synthesis of complex target molecules. nih.gov

Strategies for Rational Carbon Skeleton Construction Preceding Thiol Group Introduction

The rational construction of the 2,3-dimethylpentane carbon skeleton is a critical first step in the synthesis of this compound. A common and effective strategy involves the synthesis of the corresponding tertiary alcohol, 2,3-dimethylpentan-3-ol, which serves as a key intermediate. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and is well-suited for the assembly of the highly branched structure of this precursor.

One viable retrosynthetic approach involves the disconnection of the carbon-carbon bond adjacent to the hydroxyl group in the target alcohol. This leads to two primary Grignard synthesis pathways:

Pathway A: Reaction of a Ketone with a Grignard Reagent: This strategy employs a ketone and an organomagnesium halide. Specifically, 3-methyl-2-pentanone (B1360105) can be treated with methylmagnesium bromide to yield the desired 2,3-dimethylpentan-3-ol. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup protonates the resulting alkoxide to afford the tertiary alcohol.

Pathway B: Reaction of an Ester with a Grignard Reagent: An alternative approach involves the reaction of an ester with two equivalents of a Grignard reagent. For instance, the reaction of methyl 2-methylbutanoate with an excess of ethylmagnesium bromide can produce 2,3-dimethylpentan-3-ol. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after acidic workup.

| Pathway | Starting Materials | Key Intermediate | Reaction Type |

|---|---|---|---|

| A | 3-Methyl-2-pentanone, Methylmagnesium bromide | 2,3-Dimethylpentan-3-ol | Grignard Reaction |

| B | Methyl 2-methylbutanoate, Ethylmagnesium bromide | 2,3-Dimethylpentan-3-ol | Grignard Reaction |

Sequential Functional Group Transformations and Protecting Group Strategies

With the successful synthesis of the 2,3-dimethylpentan-3-ol intermediate, the next critical phase is the introduction of the thiol group. The conversion of a tertiary alcohol to a tertiary thiol is not trivial and is often complicated by side reactions, most notably dehydration to form an alkene. researchgate.netsarthaks.com Several methods can be considered for this transformation, each with its own set of advantages and challenges.

One potential method involves the direct conversion of the alcohol to the thiol. The use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has been reported for the direct conversion of alcohols to thiols. researchgate.netrsc.org However, for tertiary alcohols, this reaction can be prone to elimination, leading to the formation of 2,3-dimethyl-2-pentene (B84793) as a significant byproduct. sarthaks.com The reaction conditions, such as temperature and solvent, would need to be carefully optimized to favor the desired substitution over elimination.

A more controlled, multi-step approach involves the activation of the hydroxyl group to create a better leaving group, followed by nucleophilic substitution with a sulfur nucleophile. For instance, the alcohol can be converted to a tosylate or mesylate. However, the high steric hindrance around the tertiary carbon makes SN2 reactions with sulfur nucleophiles like sodium hydrosulfide challenging and likely to favor elimination.

An alternative strategy involves an intermediate alkene. Dehydration of 2,3-dimethylpentan-3-ol, typically under acidic conditions, yields 2,3-dimethyl-2-pentene. sarthaks.com Subsequent addition of hydrogen sulfide (H₂S) across the double bond can then form the target thiol. This addition can be catalyzed by acids or initiated by radical initiators. google.comgoogle.comresearchgate.net The regioselectivity of the H₂S addition is crucial; under Markovnikov conditions, the hydrogen would add to the more substituted carbon, which is not the desired outcome for forming the tertiary thiol. Therefore, anti-Markovnikov addition conditions or methods that favor the formation of the tertiary thiol would be necessary.

Given the challenges of direct substitution on a tertiary center, protecting group strategies are generally less relevant for this specific transformation, as the primary issue is overcoming steric hindrance and preventing elimination rather than protecting other functional groups. The focus remains on the direct conversion of the alcohol or the two-step process via the alkene intermediate.

| Method | Starting Material | Reagents | Potential Byproducts | Key Considerations |

|---|---|---|---|---|

| Direct Thiolation | 2,3-Dimethylpentan-3-ol | Lawesson's Reagent | 2,3-Dimethyl-2-pentene | Optimization of reaction conditions to minimize elimination. researchgate.net |

| Via Alkene Intermediate | 2,3-Dimethylpentan-3-ol | 1. Acid (for dehydration) 2. H₂S | Isomeric alkenes, polymers | Control of regioselectivity during H₂S addition. google.comgoogle.comresearchgate.net |

Mechanistic Investigations of 2,3 Dimethylpentane 3 Thiol Chemical Reactivity

Oxidation Chemistry of the Thiol Moiety

The sulfur atom in the thiol group of 2,3-dimethylpentane-3-thiol exists in its most reduced state (-2). It can undergo oxidation to form a variety of sulfur-containing functional groups with higher oxidation states. These reactions are central to many biological and industrial processes.

Formation of Sulfenic, Sulfinic, and Sulfonic Acid Derivatives

The oxidation of this compound can proceed in a stepwise manner, yielding sulfenic, sulfinic, and sulfonic acids, which correspond to progressively higher oxidation states of the sulfur atom. researchgate.net

Two-electron oxidation of the thiol group, often by oxidants like hydrogen peroxide or peroxynitrite, leads to the formation of the corresponding sulfenic acid (2,3-dimethylpentane-3-sulfenic acid). bjournal.org This species is typically a reactive intermediate. bjournal.orgnih.gov Under mild oxidative conditions, sulfenic acids can be formed, which are involved in redox signaling in biological systems. researchgate.net

Thiol → Sulfenic Acid → Sulfinic Acid → Sulfonic Acid

| Compound Name | Chemical Formula | Sulfur Oxidation State |

| This compound | C₇H₁₆S | -2 |

| 2,3-Dimethylpentane-3-sulfenic acid | C₇H₁₆SO | 0 |

| 2,3-Dimethylpentane-3-sulfinic acid | C₇H₁₆SO₂ | +2 |

| 2,3-Dimethylpentane-3-sulfonic acid | C₇H₁₆SO₃ | +4 |

Thiol-Disulfide Exchange Reactions and Disulfide Formation Pathways

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a disulfide bond. nih.govnih.gov This reaction is fundamental to protein folding and the regulation of enzyme activity. nih.govumich.edu For this compound, this process involves the reaction of its thiolate form with a disulfide, or the reaction between two molecules of the thiol to form a disulfide.

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

This process can be catalyzed by enzymes or initiated by chemical oxidants. nih.gov The reaction involves a nucleophilic substitution (Sₙ2) mechanism where a thiolate attacks a sulfur atom of another molecule (either a disulfide or an oxidized thiol intermediate), leading to the formation of a new disulfide bond. nih.govresearchgate.net

| Reaction Type | Reactants | Product | Mechanism |

| Disulfide Formation (Oxidation) | 2 x this compound | Bis(2,3-dimethylpentan-3-yl) disulfide | Oxidation, Nucleophilic Attack |

| Thiol-Disulfide Exchange | This compound + R'-S-S-R' | 2,3-dimethylpentan-3-yl-S-S-R' + R'-SH | Sₙ2-type Nucleophilic Substitution |

Free-Radical Oxidation Mechanisms Involving Thiyl Radicals

Thiyl radicals (RS•) are highly reactive intermediates formed by the one-electron oxidation of thiols. researchgate.net This can occur through hydrogen atom abstraction from the S-H bond by other radicals or through photochemical cleavage of disulfide bonds. wikipedia.orgmdpi.com The S-H bond is significantly weaker than C-H bonds, making thiols susceptible to radical formation. wikipedia.org

For this compound, the corresponding thiyl radical (2,3-dimethylpentan-3-ylthiyl radical) can be generated by initiators such as AIBN or by reaction with hydroxyl radicals. researchgate.netwikipedia.org Once formed, these radicals can undergo several reactions:

Dimerization: The most common fate of thiyl radicals is the reaction with another thiyl radical to form a disulfide bond. wikipedia.org 2 R-S• → R-S-S-R

Reaction with Oxygen: Thiyl radicals can react reversibly with molecular oxygen to form thiylperoxyl radicals (RSOO•), which can then rearrange to sulfonyl radicals (RSO₂•). mdpi.com These can be further oxidized to sulfonic acids in the presence of electron or hydrogen donors. mdpi.com

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction. This is a key step in thiol-ene reactions. nih.govprinceton.edu

The generation and subsequent reactions of thiyl radicals are implicated in both synthetic organic chemistry and biological processes, including oxidative damage. mdpi.comnih.gov

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfhydryl group of this compound is nucleophilic, particularly in its deprotonated thiolate form. This allows it to participate in a variety of addition reactions, most notably conjugate additions to electron-deficient alkenes.

Michael Addition Reactions with Unsaturated Systems (e.g., Maleic Anhydride)

The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. srce.hr The reaction of this compound with an unsaturated system like maleic anhydride (B1165640) proceeds through the nucleophilic attack of the thiolate anion on one of the electrophilic β-carbons of the double bond. mdpi.comnih.gov This forms a thioether bond. mdpi.com

The reaction is typically base-catalyzed, as the base facilitates the deprotonation of the thiol to the more nucleophilic thiolate. researchgate.net Following the initial Michael addition to maleic anhydride, the anhydride ring can be opened by hydrolysis to yield a succinated thiol compound. mdpi.com

| Step | Description |

| 1. Thiolate Formation | A base abstracts the acidic proton from the sulfhydryl group of this compound to form a thiolate anion. |

| 2. Nucleophilic Attack | The thiolate anion attacks the electron-deficient double bond of the maleic anhydride (a Michael acceptor). |

| 3. Intermediate Formation | A carbanion intermediate is formed. |

| 4. Protonation | The intermediate is protonated (often by the conjugate acid of the base catalyst) to yield the final adduct. |

| 5. (Optional) Hydrolysis | In the presence of water, the anhydride ring of the adduct is hydrolyzed. mdpi.com |

This reaction is highly efficient and chemoselective, making it a form of "click" chemistry widely used in bioconjugation and materials science. researchgate.netmdpi.com

Reactivity in Conjugate Addition Polymerization Systems

The nucleophilic character of this compound allows it to participate in conjugate addition polymerizations, such as thiol-ene and thiol-yne polymerizations. nih.gov These polymerizations proceed via a step-growth mechanism and are valued for their high efficiency and orthogonality. nih.govresearchgate.net

In these systems, a multifunctional thiol is typically reacted with a multifunctional 'ene' (alkene) or 'yne' (alkyne). The reaction can be initiated either by radicals or by a base/nucleophile for a Michael addition pathway. researchgate.netrsc.org

While this compound is monofunctional and would not lead to a polymer network on its own, it can act as a chain-capping or modifying agent in such systems. If added to a polymerization mixture of multifunctional thiols and enes, it would react at the growing chain ends, effectively terminating polymerization at that site and controlling the molecular weight of the resulting polymer. The rate of the thiol-Michael addition is dependent on factors such as the pKa of the thiol, the nature of the Michael acceptor, the catalyst, and the solvent. researchgate.netmdpi.com

"Click Chemistry" Applications: Thiol-X Reaction Mechanisms

"Click chemistry" describes reactions that are high-yielding, wide in scope, create no byproducts, are stereospecific, and proceed under mild conditions. The thiol group of compounds like this compound readily participates in several such reactions, including thiol-ene, thiol-yne, and thiol-epoxy additions.

The thiol-ene reaction is a robust and efficient method for forming carbon-sulfur bonds, involving the addition of a thiol across a double bond (alkene) to form a thioether. wikipedia.orgalfa-chemistry.com This reaction gained prominence for its high efficiency, stereoselectivity, and high rate, establishing it as a prime example of a click reaction. wikipedia.org The reaction can proceed through two primary mechanisms: free-radical addition and Michael addition. wikipedia.orgtaylorandfrancis.com

Free-Radical Addition: This is the most common pathway, typically initiated by light (photopolymerization), heat, or a radical initiator. wikipedia.orgtaylorandfrancis.com The mechanism involves three key steps:

Initiation: A radical initiator abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•). alfa-chemistry.comnih.gov

Propagation: The thiyl radical adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.orgalfa-chemistry.com This radical then engages in a chain-transfer step, abstracting a hydrogen from another thiol molecule. wikipedia.orgalfa-chemistry.com This regenerates a thiyl radical, which can continue the propagation cycle, and forms the final thioether product. nih.gov

Termination: The reaction ceases when two radicals combine.

This mechanism is highly efficient and can be completed rapidly, even in seconds under ambient conditions. alfa-chemistry.com It is widely used in polymer synthesis to create uniform, cross-linked polymer networks. wikipedia.orgtaylorandfrancis.com

Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol-ene reaction can proceed via a Michael addition. alfa-chemistry.comtaylorandfrancis.com This pathway is favored when the alkene is electron-deficient. The mechanism involves the deprotonation of the thiol to form a potent thiolate anion nucleophile. alfa-chemistry.com This thiolate then attacks the activated C=C bond, forming a carbon-centered anion (enolate), which is subsequently protonated to yield the final product. alfa-chemistry.com

Table 1: Comparison of Thiol-Ene Reaction Mechanisms

| Feature | Free-Radical Mechanism | Nucleophilic (Michael) Mechanism |

|---|---|---|

| Initiation | UV light, heat, or radical initiators wikipedia.org | Base or nucleophilic catalyst taylorandfrancis.com |

| Reactive Species | Thiyl radical (R-S•) alfa-chemistry.com | Thiolate anion (R-S⁻) alfa-chemistry.com |

| Alkene Substrate | General alkenes wikipedia.org | Electron-deficient alkenes |

| Regioselectivity | Anti-Markovnikov addition wikipedia.org | Conjugate addition |

| Key Steps | Initiation, Propagation, Chain-Transfer alfa-chemistry.com | Deprotonation, Nucleophilic Attack, Protonation alfa-chemistry.com |

The thiol-yne reaction involves the addition of a thiol to an alkyne, yielding an alkenyl sulfide (B99878). wikiwand.comwikipedia.org Similar to the thiol-ene reaction, it is considered a click chemistry process and is typically mediated by radicals generated by UV irradiation or a chemical initiator. wikiwand.comresearchgate.net A key feature of the thiol-yne reaction is that each alkyne functional group can react sequentially with two thiol molecules. researchgate.net

The fundamental mechanism proceeds via a radical chain reaction:

A thiyl radical is generated from the thiol.

This radical adds to the alkyne, resulting in an anti-Markovnikov addition and the formation of a vinyl radical. wikipedia.org

The vinyl radical abstracts a hydrogen from another thiol molecule, yielding the alkenyl sulfide product and a new thiyl radical to continue the chain.

The initial product is an alkenyl sulfide, which exists as a mixture of E/Z isomers. wikiwand.comresearchgate.net This intermediate still contains a double bond that can react with a second thiol molecule, leading to a di-addition product, either a 1,2-dithioether or a 1,1-dithioacetal. wikiwand.comwikipedia.org This dual reactivity makes the thiol-yne reaction highly effective for creating highly branched or cross-linked polymer networks compared to thiol-ene reactions. researchgate.net Its synthetic utility is prominent in the synthesis of dendrimers, star polymers, and other complex macromolecular structures. wikiwand.comrsc.org

The reaction between a thiol and an epoxide is another powerful click reaction used in polymer chemistry to form β-hydroxy thioethers. upc.edumagtech.com.cn This reaction is most commonly catalyzed by a base and proceeds through a nucleophilic ring-opening mechanism. researchgate.netutwente.nl

Anionic Curing: In the presence of a base (e.g., tertiary amines, lithium hydroxide), the thiol is deprotonated to form a thiolate anion. upc.eduutwente.nl This highly nucleophilic thiolate attacks one of the carbon atoms of the epoxy ring, forcing the ring to open and creating an alkoxide anion. upc.edu This alkoxide then rapidly abstracts a proton from another thiol molecule, regenerating the thiolate catalyst and forming the final β-hydroxy thioether product. upc.edu This process is highly selective, produces no by-products, and can occur under mild conditions. upc.edumagtech.com.cn The reaction rate is influenced by several factors:

Catalysts: Both organic and inorganic bases can be used, with lithium hydroxide (B78521) showing high efficiency. magtech.com.cnutwente.nl

Substituents: Electron-donating groups on the thiol and electron-withdrawing groups on the epoxy can increase reactivity. magtech.com.cn

Solvents: Reactions performed in bulk (without solvent) often have higher yields than those in solution. magtech.com.cn

Radical-Mediated Photopolymerization: While less common, a radical-mediated pathway for thiol-epoxy reactions has been investigated computationally. nih.gov An analog to the thiol-ene mechanism is proposed where a thiyl radical adds to the epoxy ring. nih.gov However, this addition is calculated to be relatively slow. The subsequent chain transfer step is quite fast, which is a critical consideration in dual curing systems that also involve thiol-ene reactions. nih.gov

Interactions with Reactive Oxygen and Nitrogen Species (ROS/RNS)

Thiols are susceptible to reaction with various reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to the nucleophilic nature of the sulfur atom. These interactions are fundamental to both oxidative damage and cellular signaling.

S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to the sulfur atom of a cysteine residue in proteins, forming an S-nitrosothiol (R-SNO). nih.gov This reversible post-translational modification is a key mechanism in NO-based cell signaling. mdpi.com While the specific mechanisms that confer target selectivity are still being fully elucidated, several chemical pathways for the formation of stable S-nitrosothiols have been identified. mdpi.comelsevierpure.com

Transnitrosation: This is a well-established mechanism involving the transfer of an NO⁺ equivalent from one S-nitrosothiol to another thiol. mdpi.com S-nitrosoglutathione (GSNO), which is abundant in cells, often acts as the NO donor. mdpi.com

Metal-Catalyzed Nitrosylation: Metal ions, particularly copper and iron, can facilitate S-nitrosylation. mdpi.com For instance, the enzyme ceruloplasmin can bind NO to its copper center, which then enables the nitrosylation of glutathione (B108866). mdpi.com Dinitrosyl iron complexes (DNICs), formed when NO binds to iron-sulfur centers, can also act as potent nitrosylating agents. mdpi.com

The reverse reaction, denitrosylation, can occur via transnitrosation to another thiol, such as glutathione. nih.gov S-nitrosylation regulates the function of a wide array of proteins, and its dysregulation is implicated in various pathological conditions. nih.gov

Thiols are crucial components of the antioxidant defense system, protecting cells from damage by scavenging oxidizing species like ROS. mdpi.commdpi.com The sulfhydryl group can directly react with oxidants such as hydrogen peroxide (H₂O₂), peroxynitrite, and various free radicals. mdpi.comnih.gov

The primary scavenging mechanism involves the two-electron oxidation of the thiolate anion (R-S⁻) to a sulfenic acid (R-SOH). nih.gov This is a key step, as the sulfenic acid is a reactive intermediate that can undergo several fates:

Further Oxidation: It can be further oxidized to sulfinic acid (R-SO₂H) and ultimately to sulfonic acid (R-SO₃H), which is generally an irreversible modification. mdpi.com

Reaction with another Thiol: It can react with another thiol to form a disulfide bond (R-S-S-R'), a reversible modification central to redox cycling. nih.gov

Reduction: In biological systems, specific enzymes can reduce sulfenic acids back to the thiol form, completing the redox cycle.

This ability to cycle between reduced (thiol) and oxidized (disulfide) states allows thiols to act as potent redox buffers. mdpi.com For example, low-molecular-weight thiols can reduce oxidized protein thiols, thereby restoring protein function. nih.gov

Table 2: Common Oxidation States of Thiols in ROS Scavenging

| Oxidation State | Chemical Formula | Reversibility | Role |

|---|---|---|---|

| Thiol/Thiolate | R-SH / R-S⁻ | - | Reduced state, active scavenger nih.gov |

| Sulfenic Acid | R-SOH | Reversible | Initial oxidation product, highly reactive intermediate mdpi.com |

| Disulfide | R-S-S-R' | Reversible | Product of redox cycling, links two thiol molecules nih.gov |

| Sulfinic Acid | R-SO₂H | Generally Irreversible | Product of further oxidation mdpi.com |

Metal Ion Complexation and Induced Reactivity of this compound

The reactivity of thiols, including this compound, is significantly influenced by their interactions with metal ions. The sulfur atom in the thiol group is a soft donor atom, exhibiting a strong affinity for soft metal ions. This interaction leads to the formation of metal-thiolate complexes, which can alter the chemical properties and reactivity of the thiol. This section explores the dynamics of these interactions, focusing on transition metals and their environmental implications.

Chelation Dynamics of Thiols with Transition Metal Ions (e.g., Cu(II), Hg(II), Cd)

The reaction between a thiol and a metal ion typically involves the deprotonation of the thiol to form a thiolate anion (RS-), which then coordinates with the metal ion. nih.gov In the case of Cu(II), the interaction is often accompanied by a redox reaction where Cu(II) is reduced to Cu(I), and the thiol is oxidized. nih.gov The resulting Cu(I) then forms a stable complex with the thiolate.

The stoichiometry of the resulting metal-thiolate complexes can vary. For instance, mercury (II) has been shown to form complexes with cysteine (a thiol-containing amino acid) in various ratios, including 1:2, 1:3, and even 1:4 (Hg(SR)₂, [Hg(SR)₃]⁻, and [Hg(SR)₄]²⁻), depending on the concentration of the thiol. scispace.comresearchgate.net Similarly, cadmium is known to form 1:1 and 1:2 complexes with thiols like 3-mercaptopropionic acid. researchgate.net The specific coordination number and geometry will depend on factors such as the steric bulk of the thiol, the concentration of reactants, and the pH of the solution. Given the tertiary and somewhat bulky nature of the 2,3-dimethylpentyl group in this compound, it might sterically favor lower coordination numbers.

The stability of these metal-thiolate complexes is generally high, which is a key factor in their role in both biological systems and environmental processes. nih.gov This high stability is the basis for the use of thiol-containing compounds as chelating agents for heavy metal poisoning. nih.govnih.gov

Table 1: General Chelation Behavior of Thiols with Transition Metals

| Metal Ion | Typical Oxidation State(s) in Complexes | Common Coordination Numbers with Thiolates | General Stability of Thiolate Complexes |

| Cu(II) | Cu(I) (after reduction by thiol) | 2, 3, 4 | High |

| Hg(II) | Hg(II) | 2, 3, 4 | Very High |

| Cd(II) | Cd(II) | 2, 4 | High |

This table presents generalized information on thiol-metal interactions and is not specific to this compound.

Impact on Metal Speciation and Bioavailability in Environmental Systems

The formation of complexes between thiols and metal ions has a profound impact on the speciation and bioavailability of these metals in the environment. researchgate.net Metal speciation refers to the different physical and chemical forms in which a metal can exist. dntb.gov.uaalsglobal.fi The toxicity and mobility of a metal are highly dependent on its speciation. alsglobal.finih.gov

By forming stable, often soluble, complexes, thiols can increase the concentration of dissolved metals in aquatic systems. researchgate.net This can enhance the mobility of otherwise sparingly soluble metal ions. The interaction with thiols is a critical factor in predicting the fate of toxic metals in the environment. researchgate.net

Bioavailability, the extent to which a substance can be absorbed by a living organism, is also significantly altered. nih.gov The complexation of a metal ion by a thiol can either increase or decrease its bioavailability. For instance, the formation of a stable, water-soluble complex might prevent the metal from adsorbing to sediment or soil particles, thus keeping it in a potentially more bioavailable form in the water column. researchgate.net Conversely, the strong binding within the complex might render the metal ion less available for uptake by organisms.

The presence of naturally occurring thiols, such as those released by microorganisms, can therefore play a crucial role in the biogeochemical cycling of metals like copper, mercury, and cadmium. researchgate.net While there is no specific data on the environmental impact of this compound, its properties as a thiol suggest it would participate in these general processes, influencing the speciation and bioavailability of heavy metals in contaminated environments.

Table 2: Potential Environmental Impacts of Thiol-Metal Complexation

| Environmental Process | Impact of Thiol Complexation |

| Metal Speciation | Alters the chemical form of the metal, often increasing its solubility in aqueous environments. researchgate.net |

| Metal Mobility | Can increase the transport of metals in water and soil by forming soluble complexes. |

| Bioavailability | Can either increase or decrease the uptake of metals by organisms, depending on the specific complex and organism. nih.gov |

| Toxicity | Can modify the toxicity of the metal; formation of stable complexes is a mechanism of detoxification in some organisms. nih.gov |

This table outlines the general environmental effects of thiol-metal interactions. The specific impact of this compound would require experimental investigation.

Advanced Spectroscopic and Analytical Characterization of Thiols

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of thiols in complex mixtures, providing the necessary separation for accurate identification and quantification. creative-proteomics.com Both high-performance liquid chromatography and gas chromatography are principal techniques applied to thiol analysis, chosen based on the volatility and matrix of the compound of interest. creative-proteomics.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable thiols. unipd.it The effectiveness of HPLC is significantly enhanced by coupling it with selective detectors that can overcome the challenge posed by the fact that many simple thiols lack strong native chromophores or fluorophores. rsc.org

UV-Visible (UV-Vis) Detection: HPLC with UV-Vis detection is a common approach, often requiring a pre-column derivatization step to attach a UV-absorbing label to the thiol group. nih.govsemanticscholar.org A widely used derivatizing agent is 5,5′-dithiobis(2-nitrobenzoic acid), known as Ellman's reagent or DTNB. nih.gov The reaction of DTNB with a thiol produces 5-thio-2-nitrobenzoic acid (TNB), a chromophore that can be quantified. nih.gov While the traditional spectrophotometric maximum absorption is near 412 nm, under specific HPLC conditions, an optimal detection wavelength of 326 nm has been identified for TNB, with a detection limit of 15 pmol. nih.govthermofisher.com Other reagents, such as 2-chloro-1-methylquinolinium tetrafluoroborate, are also used for derivatization, enabling detection at 355 nm. researchgate.net

Fluorescence Detection (FD): For enhanced sensitivity, fluorescence detection is employed, which also typically requires derivatization with a fluorogenic reagent. astm.org This method is one of the most suitable for the specific and sensitive determination of thiols due to its effective separation and selective detection. astm.org Reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) and monobromobimane (B13751) react with thiols to form highly fluorescent products. nih.govtandfonline.com An HPLC-FD method using SBD-F allowed for the separation of six different thiols within 30 minutes with excellent linearity (R² > 0.999). nih.govresearchgate.net The choice of reagent is critical, as some, like dansylaziridine, are fluorescent themselves and can interfere with analysis, while others may require specific reaction conditions. astm.org

Electrochemical Detection (ECD): Electrochemical detection offers high sensitivity and selectivity, and it holds a significant advantage in its ability to directly detect thiols without prior derivatization. unipd.itmdpi.com This is possible due to the easy oxidation of the sulfhydryl group. unipd.it Advanced ECD systems use multiple electrodes to selectively and simultaneously detect both thiols and their oxidized disulfide counterparts in a single chromatographic run. nih.gov For instance, a three-electrode detector can be configured where one electrode responds only to thiols, while a second, placed downstream, responds to both thiols and disulfides. nih.gov This makes ECD ideal for analyzing thiols in complex mixtures and for studying redox states. nih.govresearchgate.net

| Detector Type | Principle | Derivatization | Advantages | Limitations |

|---|---|---|---|---|

| UV-Vis | Measures the absorption of UV-Visible light by the analyte or its derivative. nih.gov | Usually required to introduce a chromophore (e.g., using DTNB). semanticscholar.orgnih.gov | Robust, widely available. | Lower sensitivity for underivatized thiols. mdpi.com |

| Fluorescence (FD) | Detects fluorescence emitted from a derivatized thiol after excitation with light. nih.gov | Required (e.g., using SBD-F, monobromobimane). nih.govtandfonline.com | Very high sensitivity and selectivity. astm.orgmtoz-biolabs.com | Derivatization can be complex; reagent may interfere. astm.org |

| Electrochemical (ECD) | Measures the current from the oxidation or reduction of the thiol group at an electrode surface. unipd.it | Not required. unipd.it | High sensitivity, direct detection, can analyze disulfides simultaneously. mdpi.comnih.gov | Susceptible to electrode fouling; matrix can interfere. |

For volatile thiols like 2,3-Dimethylpentane-3-thiol, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. mdpi.com This technique is essential for analyzing potent odor-active thiols found at trace levels in foods and beverages. mdpi.com The high reactivity and low concentration of these compounds present significant analytical challenges. nih.gov

To enhance detection and improve chromatographic performance, thiols are often converted into more stable and less polar derivatives. unimi.it A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which reacts with the thiol group to form a pentafluorobenzyl derivative. nih.govunimi.it This process improves sensitivity, particularly when using mass spectrometry with electron impact (EI) ionization. unimi.it

Sample preparation frequently involves an extraction and concentration step. Headspace solid-phase microextraction (HS-SPME) is a powerful technique for isolating volatile thiols from a sample matrix prior to GC-MS analysis. nih.gov For complex samples such as wine, heart-cutting multidimensional gas chromatography (H/C MDGC–MS) can be employed to achieve the necessary resolution to separate target thiols from interfering matrix components. acs.org This advanced technique allows for the selective transfer of a small fraction (a "heart-cut") from a primary GC column to a secondary column of different polarity for further separation, significantly enhancing analytical specificity. acs.org

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic methods are indispensable for both quantifying thiols and elucidating their structural characteristics, including their interactions with other molecules.

UV-Visible spectrophotometry is a fundamental technique for the quantification of thiols. creative-proteomics.com The method typically relies on a chemical reaction that produces a colored product. mtoz-biolabs.com The most prominent of these is the Ellman's assay, which uses 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). rsc.orgacs.org In this assay, the thiol group reduces DTNB, leading to the formation of the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a characteristic absorption maximum around 412 nm. thermofisher.comrsc.org

The assay's performance can be influenced by factors such as pH, solvent, and reaction time. acs.org While traditionally used in aqueous buffers, the assay has been adapted for use in various nonaqueous organic solvents, although the reaction kinetics and effective extinction coefficients can vary significantly. acs.orgnih.gov This method is well-suited for measuring total thiol content in a sample and for monitoring reactions involving the consumption or production of thiol groups. rsc.org

Fluorescence-based methods offer superior sensitivity for thiol detection, often capable of reaching picomole detection limits. mtoz-biolabs.comsigmaaldrich.com These strategies involve the use of fluorescent probes that react selectively with the sulfhydryl group, resulting in a significant change in fluorescence properties. nih.govmdpi.com

A variety of reaction mechanisms are employed in the design of these probes. mdpi.com Many are based on the high nucleophilicity of the thiol group, which can participate in Michael addition reactions or nucleophilic substitutions. mdpi.com For example, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) is a profluorescent probe that becomes highly fluorescent after its maleimide (B117702) group reacts with a thiol. researchgate.net Other probes are designed to undergo cleavage by thiols, separating a fluorophore from a quencher, leading to a large increase in fluorescence. sci-hub.se These highly sensitive assays can be performed in microplate formats, making them suitable for ultra-high-throughput screening applications. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific technique used to investigate the electronic structure and coordination environment of atoms in molecules. researchgate.net When applied to the sulfur K-edge, XANES provides detailed information about the sulfur atom in a thiol, making it particularly valuable for studying thiol-metal interactions. nih.gov

This technique can probe the unoccupied orbitals of the sulfur atom and is sensitive to its oxidation state and local chemical environment. researchgate.net XANES has been used to characterize the nature of the sulfur-metal bond in various complexes, including iron-thiolate and copper-thiolate systems. nih.govnih.gov By analyzing the features of the XANES spectrum, researchers can quantify the covalency of the metal-sulfur bond and understand how it changes upon, for example, the oxidation of the thiolate ligand. acs.org Such insights are critical in fields like bioinorganic chemistry, where thiol groups in amino acids like cysteine play a crucial role in the active sites of metalloenzymes. acs.org

| Method | Principle | Primary Application | Key Features |

|---|---|---|---|

| UV-Visible Spectrophotometry | Measures absorbance of light by a colored product formed from a thiol-specific reaction (e.g., Ellman's assay). rsc.org | Quantification of total thiol content. mtoz-biolabs.com | Robust, simple, widely used for bulk measurements. acs.org |

| Fluorescence-Based Detection | Measures light emitted from a fluorescent probe after it reacts with a thiol. nih.govresearchgate.net | Highly sensitive quantification of thiols. sigmaaldrich.com | Up to 400 times more sensitive than colorimetric methods; suitable for high-throughput screening. thermofisher.com |

| X-ray Absorption Near-Edge Structure (XANES) | Measures the absorption of X-rays at the absorption edge of the sulfur atom, revealing electronic structure. researchgate.net | Structural elucidation of thiol-metal interactions. nih.gov | Element-specific; provides information on oxidation state, coordination, and bond covalency. acs.org |

Mass Spectrometry Approaches for Thiol Profiling and Identification

Mass spectrometry (MS) stands as a powerful tool for the structural elucidation and quantification of thiols. Its high sensitivity and specificity allow for the detailed analysis of complex mixtures. For a tertiary alkanethiol like this compound, MS techniques provide critical information on its molecular weight and fragmentation patterns, which are essential for its unambiguous identification.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Complex Mixtures

Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for analyzing molecules without causing significant fragmentation. wikipedia.orgsfrbm.org This method allows for the generation of intact molecular ions or, more commonly, pseudomolecular ions from the analyte in solution. For this compound (molar mass 132.27 g/mol ) nih.gov, analysis via positive-ion ESI-MS would be expected to produce a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 133.1.

Tandem mass spectrometry (MS/MS) adds another dimension of analytical specificity. nih.gov In this process, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint for this compound. The fragmentation is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. Based on the structure, key fragmentation pathways would likely involve:

Cleavage of the C-S bond: Loss of the sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S).

Cleavage of C-C bonds: Breakage of the carbon skeleton, particularly adjacent to the tertiary carbon, leading to the formation of stable carbocations.

The predicted fragmentation pattern provides a basis for identifying this compound in complex matrices, distinguishing it from isomers and other related compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Product Ion (m/z) | Notes on Fragmentation |

|---|---|---|---|---|

| 133.1 | [C₇H₁₅]⁺ | H₂S | 99.1 | Loss of hydrogen sulfide from the protonated molecule. |

| 133.1 | [C₅H₁₁]⁺ | C₂H₅SH | 71.1 | Cleavage of the ethyl group from the tertiary carbon, with the charge retained on the five-carbon fragment. |

| 133.1 | [C₄H₉]⁺ | C₃H₇SH | 57.1 | Fragmentation involving the loss of a propylthiol group. |

| 133.1 | [C₃H₇]⁺ | C₄H₉SH | 43.1 | Represents the isopropyl fragment [CH(CH₃)₂]⁺. |

Reactive Ionization and Derivatization with Charged Mass Tags for Enhanced Sensitivity

The analysis of relatively nonpolar thiols like this compound by ESI-MS can be challenging due to poor ionization efficiency. To overcome this, chemical derivatization strategies are employed to introduce a permanently charged or easily ionizable group—a "mass tag"—onto the thiol. nih.govacs.org This approach significantly enhances detection sensitivity.

Reactive ionization is a technique where derivatization and ionization occur nearly simultaneously within the mass spectrometer's ion source. nih.govacs.org This method involves introducing a thiol-selective derivatizing reagent that carries a pre-charged moiety, such as a pyridinium (B92312) or quaternary ammonium group. nih.gov The reagent reacts specifically with the sulfhydryl group of this compound, forming a stable thioether linkage. The resulting product is inherently charged, ensuring its efficient detection by the mass spectrometer. This strategy is characterized by rapid reaction times and minimal sample preparation. nih.gov

The use of charged mass tags offers several advantages:

Enhanced Sensitivity: The permanent charge on the tag eliminates the reliance on protonation, leading to a dramatic increase in signal intensity.

Improved Specificity: The derivatizing agents are designed to react selectively with thiols, reducing chemical noise from other components in a complex sample. researchgate.net

Facilitated Quantification: Isotope-labeled versions of the charged tags can be used as internal standards for accurate and precise quantification.

Electrochemical Methods for Real-Time Thiol Monitoring

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of thiols. These techniques are based on the electrochemical oxidation of the sulfhydryl group at the surface of an electrode. acs.org

Voltammetric and Amperometric Techniques for Thiol Detection

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. libretexts.org When the applied potential reaches the oxidation potential of the thiol, a current is generated that is proportional to the thiol's concentration. For this compound, this oxidation occurs at the sulfur atom. While direct oxidation on standard electrodes like glassy carbon can be achieved, it often requires a high overpotential and can suffer from electrode fouling. rsc.org

Amperometry is a related technique where a constant potential is applied to the working electrode, and the current is measured over time. bham.ac.uk This method is particularly well-suited for quantitative analysis, especially in flow systems like high-performance liquid chromatography (HPLC). nih.gov The constant potential is set at a value sufficient to oxidize the thiol, and the measured current provides a direct and real-time measure of its concentration.

| Technique | Principle of Operation | Information Obtained | Primary Application for this compound |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Potential is swept linearly between two values, and the resulting current is measured. libretexts.org | Oxidation/reduction potentials, reaction kinetics, reversibility. | Characterizing the electrochemical behavior and determining the optimal detection potential. |

| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear potential ramp to discriminate against background charging current. | Quantitative analysis with enhanced sensitivity and lower detection limits compared to CV. | Trace quantification in static solutions. |

| Amperometry | A constant potential is applied, and current is measured as a function of time. bham.ac.uk | Concentration changes over time. | Quantitative detection in flow injection analysis or as an HPLC detector. |

Design of Modified Electrodes for Selective Thiol Sensing

To improve the sensitivity, selectivity, and stability of electrochemical thiol detection, the surface of the working electrode is often modified. rsc.org Chemically modified electrodes (CMEs) are designed to facilitate the electron transfer process for thiol oxidation and to resist fouling.

Common modification strategies include:

Noble Metal Nanoparticles: Gold (Au) and silver (Ag) nanoparticles exhibit excellent electrocatalytic activity toward thiol oxidation. Their high surface-area-to-volume ratio enhances the electrochemical signal significantly. nih.gov

Conductive Polymers: Films of polymers like polypyrrole or polyaniline can be electropolymerized onto the electrode surface. These films can entrap catalysts or mediators that facilitate thiol oxidation at a lower potential. acs.org

Carbon-Based Nanomaterials: Graphene and carbon nanotubes provide a large surface area and high electrical conductivity, improving the sensitivity of the sensor. rsc.org Functional groups on these materials can also be used for further modification.

Self-Assembled Monolayers (SAMs): Molecules with specific functional groups can be assembled on the electrode surface to selectively bind thiols, thereby pre-concentrating the analyte at the electrode and enhancing the detection signal. nih.gov

The design of such sensors can be tailored to selectively detect thiols like this compound, even in the presence of potential interferents, by choosing modification materials that have a high affinity and catalytic activity for the sulfhydryl group. rsc.org

Advanced Sample Preparation and Derivatization Strategies for Thiol Analysis

Proper sample preparation is critical for the accurate and reliable analysis of thiols. The primary challenges are the inherent reactivity of the sulfhydryl group, which is susceptible to oxidation into disulfides, and its often-low concentration in complex samples. mdpi.comresearchgate.net Derivatization is a key strategy used to stabilize the thiol and enhance its detectability for subsequent analysis by chromatographic or spectroscopic methods. nih.gov

The derivatization reaction converts the thiol group into a stable thioether. The choice of derivatizing agent depends on the analytical technique to be used.

For UV-Vis Spectrophotometry: Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) react with thiols to produce a colored product that can be quantified by its absorbance. nih.gov

For Fluorescence Detection: Reagents such as monobromobimane (mBBr) or N-(1-pyrenyl)maleimide react with thiols to form highly fluorescent adducts, enabling detection at very low concentrations. mdpi.com

For Mass Spectrometry and Gas Chromatography: Derivatization can be used to improve ionization efficiency (as discussed in 4.3.2) or to increase the volatility of the analyte for gas chromatography. Reagents like N-ethylmaleimide (NEM) or N-phenylmaleimide are commonly used to form stable, less polar derivatives. researchgate.netnih.gov

The derivatization process must be carefully optimized for factors such as pH, reaction time, and temperature to ensure complete and specific reaction with the thiol group of this compound while minimizing side reactions. scispace.com

Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE)

Extraction techniques are fundamental for isolating and concentrating thiols from complex sample matrices prior to analysis. The choice of method depends on the sample type, the concentration of the analyte, and the desired analytical outcome.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a liquid mixture based on their physical and chemical properties. silicycle.com For thiol analysis, SPE can be used to retain the analyte of interest while impurities are washed away, or conversely, to retain impurities while the thiol elutes. silicycle.com A variety of sorbents can be utilized, including multi-walled carbon nanotubes, which have been successfully used for the extraction of biogenic thiols. researchgate.net In some applications, SPE is combined with other techniques, such as stable isotope labeling, for comprehensive profiling of thiols in complex samples like beer. nih.gov

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation method that uses a coated fiber to extract and concentrate analytes. sigmaaldrich.com The fiber, coated with a suitable stationary phase, is exposed to the sample or its headspace, and the analytes adsorb to the coating. sigmaaldrich.comresearchgate.net SPME is particularly advantageous for analyzing volatile and semi-volatile compounds. sigmaaldrich.com Headspace SPME (HS-SPME) is often combined with in-fiber derivatization to improve the analysis of reactive compounds like thiols. researchgate.net For instance, polyfunctional thiols in wine have been quantified using HS-SPME followed by gas chromatography-mass spectrometry (GC-MS) after an extractive alkylation step. nih.gov A newer development, thin-film SPME (TF-SPME), offers a larger surface area and sorbent volume, enabling faster extraction and improved recovery of analytes compared to traditional SPME. gerstelus.com

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. wikipedia.orgphenomenex.com This fundamental technique is used to transfer an analyte from one liquid phase to another. wikipedia.org LLE is a versatile method applicable to a wide range of sample matrices, from biological fluids to industrial products. phenomenex.comscioninstruments.com For instance, LLE has been employed to remove thiols from gasoline using an aqueous ammonia (B1221849) solution. researchgate.net The efficiency of LLE depends on the partition coefficient of the analyte between the two phases, which can be manipulated by adjusting pH for acidic or basic compounds. libretexts.org

Table 1: Comparison of Extraction Techniques for Thiol Analysis

| Technique | Principle | Primary Advantages | Common Applications | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | High selectivity, good concentration factor, ease of automation. | Analysis of biogenic thiols, profiling thiols in beverages. | silicycle.comresearchgate.netnih.gov |

| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber from a sample or its headspace. | Solvent-free, simple, sensitive, suitable for volatile compounds. | Determination of thiols in food and beverages (e.g., wine, onions, garlic). | sigmaaldrich.comresearchgate.netnih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. | Versatile, applicable to a wide range of matrices, simple equipment. | Removal of thiols from industrial products, extraction from aqueous samples. | wikipedia.orgscioninstruments.comresearchgate.net |

Derivatization Reagents and Reaction Conditions for Improved Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection, particularly in gas chromatography. libretexts.org For thiols, derivatization is often necessary to enhance volatility, improve thermal stability, and increase detector response. researchgate.netlibretexts.org The primary methods for GC derivatization include silylation, acylation, and alkylation. libretexts.org

The sulfhydryl group (-SH) of thiols is a reactive nucleophile, making it a target for various derivatization reagents. nih.govlibretexts.org The choice of reagent and reaction conditions is crucial for achieving efficient and quantitative conversion.

Common Derivatization Reagents for Thiols:

Alkylating Agents: These reagents, such as iodoacetamide (B48618) and pentafluorobenzyl bromide (PFB-Br), react with the thiol group via S-alkylation to form stable thioethers. libretexts.orgthermofisher.com PFB derivatives are particularly useful as they enhance the response of electron capture detectors (ECD). nih.govlibretexts.org

Silylating Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. libretexts.orgthermofisher.com

Maleimides: N-substituted maleimides, such as N-phenylmaleimide, react specifically with thiol groups and are often used in SPME with in-fiber derivatization. researchgate.netnih.gov

Disulfide Exchange Reagents: Chromogenic reagents like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, are used for the colorimetric quantification of thiols through a thiol-disulfide exchange reaction. nih.govacs.org

Reaction Conditions:

The conditions for derivatization must be carefully optimized to ensure complete reaction and prevent degradation of the analyte or the formation of unwanted byproducts. Key parameters include pH, temperature, reaction time, and the solvent used. For example, some reactions, like cyanylation with 1-cyano-4-dimethylamino-pyridinium (CDAP) salts, are rapid and efficient at a low pH of 4-5, which also minimizes side reactions like thiol exchange. nih.gov Due to the susceptibility of thiols to oxidation, especially at higher pH, it is often prudent to perform derivatization reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfides. nih.gov

Table 2: Selected Derivatization Reagents for Thiol Analysis

| Reagent Class | Example Reagent | Functional Group Targeted | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Sulfhydryl (-SH) | Increases volatility and enhances ECD response. | nih.govlibretexts.org |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Sulfhydryl (-SH) | Increases volatility and thermal stability for GC analysis. | libretexts.orgthermofisher.com |

| Maleimides | N-phenylmaleimide | Sulfhydryl (-SH) | Forms stable adducts, suitable for in-fiber SPME derivatization. | researchgate.netnih.gov |

| Thiol-Michael Addition | Diethyl 2-methylenemalonate (EMM) | Sulfhydryl (-SH) | Allows for rapid reaction under acidic conditions for LC-MS/MS analysis. | nih.gov |

| Disulfide Exchange | 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) | Sulfhydryl (-SH) | Colorimetric quantification. | nih.govacs.org |

Environmental and Non Clinical Biological Interactions of Thiols

Environmental Fate and Transformations of Thiols in Aquatic Systems

The behavior of thiols in aquatic environments is governed by a series of complex interactions and transformations. These processes are crucial in determining the persistence and potential impact of these compounds in natural waters.

Photochemical Transformations of Thiols in Sunlit Waters and Abiotic Removal Processes

Sunlight can initiate photochemical reactions that lead to the transformation of thiols in aquatic environments. These reactions are a key abiotic removal process for many organic compounds. However, specific studies detailing the photochemical degradation pathways and rates for 2,3-Dimethylpentane-3-thiol are not currently available.

Influence of Solution pH, Salinity, and Dissolved Organic Matter on Thiol Reactivity and Stability

The reactivity and stability of thiols in aquatic systems are significantly influenced by the surrounding water chemistry. Factors such as pH, salinity, and the presence of dissolved organic matter (DOM) can alter the speciation and reaction kinetics of these compounds. For instance, the thiol-disulfide redox state is pH-dependent, which can affect the compound's persistence and interaction with other chemical species. While these general principles apply to thiols, the specific effects of these parameters on this compound have not been documented.

Interactions with Heavy Metals in Environmental Contexts

Thiols are well-known for their ability to interact with heavy metals, playing a significant role in their biogeochemical cycling. The sulfhydryl group has a high affinity for many metal ions.

Mechanisms of Metal Sequestration by Thiol-Containing Molecules in Aquatic Organisms

In aquatic organisms, thiol-containing molecules such as glutathione (B108866) and metallothioneins are crucial for detoxifying heavy metals. nih.gov They bind to metal ions, sequestering them and reducing their bioavailability and toxicity. nih.gov This is a fundamental defense mechanism against metal-induced stress. There is no specific research, however, on the role of this compound in metal sequestration within aquatic organisms.

Mitigation Effects of Environmentally Relevant Thiols on Nanomaterial Phytotoxicity

The increasing presence of nanomaterials in the environment has raised concerns about their potential toxicity to plants. Some studies have suggested that environmentally relevant thiols can mitigate the phytotoxicity of certain nanomaterials, although the mechanisms are still under investigation. Research specifically examining the potential of this compound to mitigate nanomaterial phytotoxicity has not been conducted.

Redox Homeostasis and Signaling in Model Biological Systems (Non-Clinical Focus)

Thiols are central to maintaining redox homeostasis in biological systems. The reversible oxidation of the sulfhydryl group to a disulfide bond is a key reaction in cellular signaling and antioxidant defense. Dynamic thiol-disulfide homeostasis is critical for a range of cellular processes, including antioxidant protection, detoxification, and the regulation of enzyme activity. nih.gov While this is a fundamental aspect of biochemistry, the specific role, if any, of this compound in the redox biology of non-clinical model systems remains uninvestigated.

Fundamental Roles of Low-Molecular-Weight Thiols in Cellular Processes

Low-molecular-weight (LMW) thiols are a diverse group of organic compounds containing a sulfhydryl (-SH) group, which are integral to a multitude of cellular functions. nih.govnih.gov These molecules are synthesized in all living organisms and are maintained at significant concentrations, typically in the millimolar range, to act as cellular redox buffers. nih.govasm.org The most prominent and well-studied LMW thiol is the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine, or GSH), which is a key antioxidant in most eukaryotic cells. creative-proteomics.comproquest.comnih.gov However, various prokaryotes utilize alternative LMW thiols, such as mycothiol (B1677580) (MSH) in Actinomycetes and bacillithiol (BSH) in Firmicutes, which serve analogous functions to GSH. nih.gov Other important LMW thiols include coenzyme A (CoA), ergothioneine (B1671048) (ET), and trypanothione (B104310) (T(SH)2). nih.govnih.gov

The primary role of these LMW thiols is to maintain a reducing environment within the cytoplasm, protecting cellular components from damage by reactive oxygen species (ROS) and other electrophiles. nih.govcreative-proteomics.comresearchgate.net They serve as electron donors for a variety of thiol-dependent enzymes, such as peroxiredoxins and glutaredoxins, which are involved in redox-mediated metabolic and signaling processes. nih.govnih.gov By readily donating an electron from the sulfhydryl group, LMW thiols neutralize ROS and free radicals, thus preventing oxidative damage to vital macromolecules like DNA, lipids, and proteins. creative-proteomics.com

Beyond their direct antioxidant function, LMW thiols are crucial in detoxification pathways. nih.govnih.gov They can directly chelate and sequester heavy metals like cadmium and copper, mitigating their toxicity. asm.orgresearchgate.netmdpi.com Furthermore, enzymes like glutathione-S-transferases (GSTs) catalyze the conjugation of GSH to xenobiotic compounds and endogenous electrophiles, rendering them more water-soluble and facilitating their excretion from the cell. nih.govnih.gov

Table 1: Major Low-Molecular-Weight (LMW) Thiols and Their Primary Functions

| LMW Thiol | Chemical Name | Organism(s) | Primary Functions |

|---|---|---|---|

| Glutathione (GSH) | γ-L-glutamyl-L-cysteinyl-glycine | Eukaryotes, most Gram-negative bacteria | Antioxidant defense, detoxification, redox signaling, iron metabolism. nih.govcreative-proteomics.comnih.gov |

| Mycothiol (MSH) | Not specified | Actinomycetes | Functions as a GSH surrogate in thiol-protection and redox regulation. nih.gov |

| Bacillithiol (BSH) | Not specified | Firmicutes | Acts as a GSH surrogate, involved in S-bacillithiolation of proteins. asm.orgnih.gov |

| Coenzyme A (CoA) | Not specified | Eukaryotes and prokaryotes | Electron donor in redox processes, recently discovered antioxidant function. nih.govnih.gov |

| Ergothioneine (ET) | Not specified | Eukaryotes and prokaryotes | Antioxidant defense, protection against oxidative stress. nih.gov |

| Trypanothione (T(SH)2) | Not specified | Trypanosomatids | Redox regulation, detoxification. nih.gov |

| Cysteine | Not specified | All organisms | Protein structure (disulfide bonds), precursor for GSH, redox reactions. creative-proteomics.compnas.org |

Thiol-Dependent Signaling Pathways and Their Mechanistic Basis

Thiol-dependent signaling is a critical mechanism by which cells respond to changes in their redox environment. proquest.comnih.gov This form of signal transduction relies on the reversible post-translational modification of specific cysteine residues within proteins, which act as "redox switches." frontiersin.orgmdpi.com These modifications are often initiated by reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which are no longer viewed solely as damaging byproducts of metabolism but as crucial second messengers in a variety of signaling cascades. nih.govfrontiersin.org

The mechanistic basis of thiol-dependent signaling lies in the unique reactivity of the cysteine thiol group. frontiersin.orgyoutube.com For a cysteine residue to function as a redox sensor, it must be highly susceptible to oxidation, capable of out-competing the millimolar concentrations of cellular thiols like GSH. proquest.com This is often achieved through a lower pKa value of the thiol group, which allows it to exist in the more reactive deprotonated thiolate anion form. proquest.com

When ROS levels rise in response to a stimulus, these highly reactive cysteine residues can be oxidized to various states, including sulfenic acid (R-SOH), S-nitrosylation (R-SNO), or S-glutathionylation (R-S-SG). frontiersin.orgnih.govmdpi.com These modifications can induce conformational changes in the protein, altering its activity, stability, subcellular localization, or interaction with other proteins. mdpi.comresearchgate.net This dynamic process allows for the fine-tuning of cellular processes, including proliferation, apoptosis, and stress responses. nih.govmdpi.com

The reversibility of these modifications is key to their signaling function. Cellular reducing systems, primarily the thioredoxin (Trx) and glutaredoxin (Grx) systems, which are dependent on NADPH, can reverse the oxidative modifications, returning the protein to its original state. proquest.commdpi.com The balance between ROS-generating enzymes and these antioxidant systems determines the magnitude and duration of the thiol modification and, consequently, the downstream cellular response. mdpi.com This intricate interplay forms a "redox code" that governs protein function and cellular homeostasis. mdpi.com Thiol-based redox switches are involved in regulating numerous signaling pathways, including the Akt, TNF, and MAPK pathways, highlighting their central role in cellular regulation. nih.gov

Table 2: Key Mechanisms in Thiol-Dependent Signaling

| Mechanism | Description | Key Molecules Involved | Outcome |

|---|---|---|---|

| ROS as Second Messengers | Reactive oxygen species act as signaling molecules, initiating post-translational modifications. nih.gov | H2O2, Superoxide | Activation of signaling cascades. |

| Redox-Sensitive Cysteines | Specific cysteine residues with high reactivity act as sensors for changes in the redox environment. proquest.com | Protein Cysteines (with low pKa) | Target for oxidative modification. |

| Reversible Thiol Modifications | Cysteine thiols undergo various reversible covalent modifications in response to oxidative signals. mdpi.com | ROS, RNS, Glutathione | Formation of sulfenic acid, S-nitrosylation, S-glutathionylation. frontiersin.orgmdpi.com |

| Protein Function Modulation | Thiol modifications alter protein conformation, activity, localization, or interactions. mdpi.comresearchgate.net | Target proteins (e.g., transcription factors, kinases) | Regulation of cellular processes like apoptosis and proliferation. nih.gov |

| Redox Homeostasis Systems | Thioredoxin (Trx) and Glutaredoxin (Grx) systems reverse oxidative modifications, restoring protein function. proquest.com | Trx, Grx, NADPH | Termination of the signal and maintenance of redox balance. |

Investigation of Thiol-Protein Interactions and Covalent Modifications

The interaction between thiols and proteins is a cornerstone of redox biology, involving a diverse array of covalent modifications that regulate protein function. nih.govplos.org These modifications primarily target the sulfhydryl group of cysteine residues, which can undergo a variety of reversible and irreversible changes in response to cellular redox signals. nih.govnih.gov

One of the most common reversible modifications is the formation of disulfide bonds (-S-S-), where two cysteine residues are oxidized. creative-proteomics.com These bonds can be intramolecular (within the same polypeptide chain) or intermolecular (between different chains), and they are crucial for stabilizing protein structure, particularly in proteins destined for the extracellular space. creative-proteomics.complos.org

Another significant modification is S-thiolation, the formation of a mixed disulfide between a protein cysteine and a low-molecular-weight thiol, such as glutathione (S-glutathionylation), bacillithiol (S-bacillithiolation), or mycothiol (S-mycothiolation). nih.govnih.gov This modification can protect cysteine residues from irreversible overoxidation to sulfinic (R-SO2H) or sulfonic (R-SO3H) acids during periods of oxidative stress. nih.govnih.gov S-thiolation is not just a protective mechanism; it also serves as a regulatory switch, altering the function of enzymes and binding proteins. researcher.life For example, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a major target of S-thiolation in response to hydrogen peroxide. nih.gov

S-nitrosylation is another critical covalent modification, involving the addition of a nitric oxide (NO) group to a cysteine thiol. frontiersin.orgnih.gov This process regulates the function of thousands of proteins and is interconnected with other post-translational modifications like phosphorylation and acetylation. nih.gov

The investigation of these thiol-protein interactions has been greatly advanced by proteomic techniques. frontiersin.orgnih.gov Methods such as differential thiol-trapping combined with two-dimensional gel electrophoresis and mass spectrometry allow for the global identification of proteins that undergo specific thiol modifications under different cellular conditions. plos.orgplos.org These approaches have revealed that a substantial number of proteins, including metabolic enzymes, detoxifying enzymes, and chaperones, are subject to redox regulation through thiol modifications. plos.orgresearcher.life The reversibility of many of these modifications is managed by cellular reductants and enzymes like the thioredoxin and glutaredoxin systems, which catalyze the reduction of oxidized thiols, thereby restoring protein function. mdpi.complos.org

Table 3: Common Covalent Modifications of Protein Thiols

| Modification | Description | Functional Consequence |

|---|---|---|